![molecular formula C17H15ClN2O2 B2359455 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole CAS No. 1159919-07-9](/img/structure/B2359455.png)
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole, also known as CmpdA, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole has also been found to have antioxidant and neuroprotective effects. These effects may be due to its ability to modulate certain signaling pathways in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole in lab experiments is that it is a synthetic compound, which means that it can be easily produced and purified. Additionally, 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole. One area of research could focus on further elucidating its mechanism of action, which may help to identify new targets for therapeutic intervention. Additionally, further studies could investigate the potential of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole as a treatment for other types of cancer or inflammatory diseases. Finally, research could focus on developing new synthetic analogs of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole to improve its efficacy and reduce any potential side effects.
Synthesis Methods
The synthesis of 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves the reaction of 4-chloro-3,5-dimethoxyphenylhydrazine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole has been studied for its potential therapeutic applications in various scientific research studies. One study found that 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole inhibited the growth of breast cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-tumor agent. Another study found that 4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole had anti-inflammatory effects in a mouse model of acute lung injury, indicating that it may have potential as an anti-inflammatory agent.
properties
IUPAC Name |
4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-13-9-5-3-7-11(13)16-15(18)17(20-19-16)12-8-4-6-10-14(12)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUSEASJFSXHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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